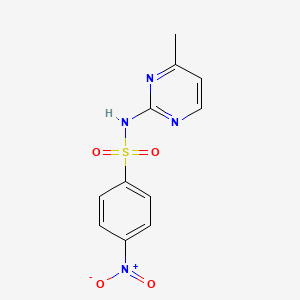
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a nitrobenzene sulfonamide moiety, making it a unique structure with potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems can help in maintaining consistent quality and yield.
化学反应分析
Types of Reactions
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of N-(4-methylpyrimidin-2-yl)-4-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
Case Studies
3.1 Study on Antileishmanial Activity
A related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, demonstrated significant antileishmanial activity against Leishmania donovani. This study highlighted the potential of sulfonamide derivatives in treating parasitic infections and suggested that similar compounds could be explored for their efficacy against other pathogens .
3.2 Structure–Activity Relationship Studies
Research has shown that modifications to the sulfonamide scaffold can enhance biological activity. For instance, structural variations in related compounds have led to increased potency against specific targets such as lipoxygenases and cyclooxygenases, indicating that N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide may also benefit from similar medicinal chemistry optimization efforts .
Data Table: Summary of Applications
作用机制
The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis . This inhibition leads to the disruption of bacterial growth and replication.
相似化合物的比较
Similar Compounds
Sulfamerazine: Another sulfonamide with similar antimicrobial properties.
Sulfaguanidine: Known for its use in treating intestinal infections.
Uniqueness
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
生物活性
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, also known by its CAS number 439928-67-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the molecular formula C11H10N4O4S and a molecular weight of 294.29 g/mol. Its structure features a nitro group and a sulfonamide moiety, which are significant for its biological interactions. The compound is characterized by high solubility and favorable pharmacokinetic properties, as indicated by its bioavailability score of 0.55 and high gastrointestinal absorption potential .
This compound exhibits various biological activities primarily attributed to its interaction with enzymes and proteins involved in critical metabolic pathways. Notably:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, often acting as competitive inhibitors of dihydropteroate synthase in the folate synthesis pathway of bacteria .
- Anticancer Potential : Recent studies have indicated that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis through various signaling pathways .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits dihydropteroate synthase |
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial efficacy of sulfonamide derivatives found that this compound demonstrated significant inhibition against various bacterial strains, supporting its use as a potential antimicrobial agent .
- Anticancer Activity : Research on structurally related sulfonamides revealed that they could inhibit tumor growth in vitro by targeting specific pathways associated with cancer cell survival. The findings suggest that this compound may exhibit similar properties, warranting further investigation .
- Mechanistic Studies : Computational modeling studies have shown that the binding affinity of this compound to target enzymes is significantly influenced by the nitro and sulfonamide groups, which enhance interaction with active sites .
属性
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-8-6-7-12-11(13-8)14-20(18,19)10-4-2-9(3-5-10)15(16)17/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNLPBBDUFJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













